4-Methylsulphonylbenzenesulphonic acid

Description

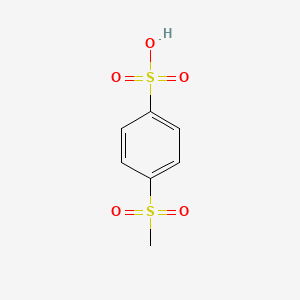

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O5S2/c1-13(8,9)6-2-4-7(5-3-6)14(10,11)12/h2-5H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKJOGGEJLWBJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylsulphonylbenzenesulphonic Acid and Analogues

Direct Sulfonation Approaches

Direct sulfonation is a fundamental electrophilic aromatic substitution reaction used to introduce a sulfonic acid (-SO₃H) group onto an aromatic ring. numberanalytics.comwikipedia.org The common sulfonating agents include concentrated sulfuric acid (H₂SO₄), fuming sulfuric acid (oleum), and sulfur trioxide (SO₃). numberanalytics.comnumberanalytics.com The reaction proceeds through the generation of an electrophile, typically SO₃ or protonated SO₃, which is then attacked by the electron-rich aromatic ring. numberanalytics.comyoutube.comyoutube.com

For the synthesis of 4-Methylsulphonylbenzenesulphonic acid, the starting material for a direct sulfonation approach would be methyl phenyl sulfone. However, this route is synthetically challenging for two primary reasons:

Ring Deactivation : The methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group. youtube.com Such groups deactivate the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophilic attack. numberanalytics.comnumberanalytics.com This deactivation means that harsh reaction conditions, such as high temperatures and aggressive sulfonating agents, would be required, which could lead to undesired side reactions. numberanalytics.com

Regioselectivity : Electron-withdrawing groups are meta-directors for electrophilic aromatic substitution. youtube.com Therefore, the direct sulfonation of methyl phenyl sulfone would be expected to yield primarily 3-Methylsulphonylbenzenesulphonic acid, rather than the desired para-isomer (this compound). The sulfonic acid group itself is also a deactivating, meta-directing group, which would further complicate any potential polysubstitution. youtube.comyoutube.com

Due to these factors, direct sulfonation of methyl phenyl sulfone is not a viable or efficient route for the synthesis of the target compound.

Oxidation Pathways for Precursor Compounds

A more plausible strategy involves the synthesis of a precursor molecule containing one of the sulfur functionalities and a group that can be subsequently oxidized to form the second functionality.

This pathway involves the oxidation of a thioether (sulfide) to a sulfone. A logical precursor for this route is 4-(methylthio)benzenesulfonic acid. The synthesis would proceed in two main steps: the formation of the thioether precursor, followed by its oxidation.

Synthesis of 4-(methylthio)benzenesulfonic acid : This precursor can be synthesized through various methods, such as the sulfonation of thioanisole (B89551) (methyl phenyl sulfide).

Oxidation to the Sulfone : The thioether group in 4-(methylthio)benzenesulfonic acid can be oxidized to the corresponding methylsulfonyl group. A variety of oxidizing agents are effective for converting sulfides to sulfones, including hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and Oxone. organic-chemistry.orgorgsyn.org The choice of oxidant and reaction conditions can be controlled to ensure the complete oxidation of the sulfide (B99878) to the sulfone without affecting other parts of the molecule. organic-chemistry.org

The general reaction is as follows: Ar-S-CH₃ + Oxidizing Agent → Ar-SO₂-CH₃

This multi-step approach offers superior control over regioselectivity, ensuring the desired para-substitution pattern.

Another potential route involves the use of a disulfide precursor, such as 4,4'-dithiodibenzenesulfonic acid. This strategy would require the oxidative cleavage of the disulfide bond (S-S) followed by methylation and further oxidation, or a related sequence.

The synthesis of dapsone (B1669823) (4,4'-diaminodiphenylsulfone) provides a relevant example, where a thioester is first formed and then oxidized to the sulfone. chemicalbook.com A similar concept could be applied here. For instance, the disulfide bond in 4,4'-dithiodibenzenesulfonic acid could be reductively cleaved to form 4-mercaptobenzenesulfonic acid. This thiol could then be methylated to give 4-(methylthio)benzenesulfonic acid, which would then be oxidized as described in section 2.2.1.

Alternatively, metabolic studies have shown that thioesters can undergo oxidative cleavage to form reactive sulfenic acid intermediates (R-SOH). nih.gov A chemical equivalent of this process could potentially be used to cleave the disulfide bond and form an intermediate that is then converted to the final product, although this is a more complex and less common synthetic route.

Strategies for Introducing the Sulfonyl Group

This section focuses on methods to construct the methylsulfonyl group on a pre-functionalized benzene (B151609) ring that either already contains a sulfonic acid group or a precursor to it.

A prominent method is the Friedel-Crafts sulfonylation . This reaction typically involves reacting an arene with a sulfonyl chloride in the presence of a Lewis acid catalyst like AlCl₃ or a Brønsted acid. researchgate.netresearchgate.netrsc.org To form a methyl sulfone, methanesulfonyl chloride would be the reagent of choice. However, using alkyl sulfonyl chlorides in Friedel-Crafts reactions can be problematic, sometimes leading to low yields or undesired side reactions like aromatic chlorination. google.com The use of sulfonyl fluorides can sometimes improve outcomes. google.com

More modern and efficient methods for forming aryl sulfones include:

Palladium-catalyzed cross-coupling reactions : These methods can couple aryl halides or boronic acids with a source of the methylsulfonyl group. For example, aryl iodides can be reacted with dimethyl sulfite. organic-chemistry.org

Copper-catalyzed cross-coupling reactions : Arylboronic acids can be coupled with sulfinic acid salts (like sodium methanesulfinate) to form aryl methyl sulfones. organic-chemistry.org

Alkylation of Sulfinates : A highly effective route involves the preparation of a sulfinate salt, which is then alkylated. For example, a precursor like 4-chlorobenzenesulfonic acid could be converted to sodium 4-chlorobenzenesulfinate. This intermediate could then be methylated (e.g., with methyl iodide) to form 4-chloro-methyl phenyl sulfone. The final step would be the nucleophilic substitution of the chlorine atom or hydrolysis of a different functional group to yield the sulfonic acid. A related synthesis involves the reduction of 4-methylbenzenesulfonyl chloride to sodium 4-methylbenzenesulfinate, which can then be used in further reactions. google.com

A plausible route to the target compound could start with 4-chlorobenzenesulfonyl chloride. This could be reduced to the corresponding sulfinate, methylated to form the methyl sulfone, and then the sulfonyl chloride group could be hydrolyzed to the sulfonic acid.

Purification and Isolation Techniques for Sulfonic Acids

Sulfonic acids possess distinct physical properties, such as high acidity and water solubility, which necessitate specific purification techniques. organic-chemistry.org

Common impurities in sulfonic acids prepared by sulfonation include sulfuric acid and water. organic-chemistry.org Purification methods include:

Recrystallization : Higher-melting point sulfonic acids can be purified by recrystallization from water or sometimes ethanol (B145695). organic-chemistry.org Removing sulfuric acid can be achieved by recrystallizing the sulfonic acid from a concentrated aqueous solution of itself. organic-chemistry.orgorganic-chemistry.org

Azeotropic Drying : Water, a common impurity, can be removed by azeotropic distillation with a solvent like toluene (B28343). organic-chemistry.orgorganic-chemistry.org

Distillation : Low-melting or liquid sulfonic acids can often be purified by fractional distillation under reduced pressure to prevent decomposition. organic-chemistry.orgnih.gov

Conversion to Salts : Sulfonic acids can be converted to their metal salts (e.g., calcium or barium salts) to precipitate and remove insoluble sulfate (B86663) impurities. The purified sulfonate salt can then be converted back to the acid form using a strong acid. nih.gov

Ion-Exchange Chromatography : A solution containing the sulfonate salt can be passed through a cation exchange resin to remove metallic cations and residual sulfate ions, yielding a highly pure aqueous solution of the sulfonic acid. nih.gov

Solvent Extraction : Impurities like unreacted sulfonyl chlorides can be removed by solvent extraction from an alkaline solution of the sulfonic acid. organic-chemistry.org

The table below summarizes some common purification techniques.

| Purification Method | Target Impurity | Description | Citation |

| Recrystallization | Sulfuric Acid, other solids | Dissolving the impure acid in a suitable solvent (e.g., concentrated aqueous solution, water, ethanol) and allowing it to crystallize, leaving impurities in the mother liquor. | organic-chemistry.orgorganic-chemistry.org |

| Azeotropic Distillation | Water | Heating the wet acid with a solvent like toluene to form an azeotrope with water, which is then distilled off. | organic-chemistry.orgorganic-chemistry.org |

| Vacuum Distillation | Non-volatile impurities | Distilling the sulfonic acid under reduced pressure to lower the boiling point and prevent thermal decomposition. | organic-chemistry.orgnih.gov |

| Salt Formation & Filtration | Sulfate Ions | Treatment with a base (e.g., CaCO₃) to form an insoluble sulfate salt which is filtered off. The soluble sulfonate salt is then re-acidified. | nih.gov |

| Ion-Exchange Chromatography | Metallic and Sulfate Ions | Passing an aqueous solution of the sulfonate salt through a cation exchange resin to trap impurities. | nih.gov |

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

When evaluating synthetic pathways, chemists consider factors like yield, cost, safety, environmental impact (green chemistry), and selectivity. monash.edu

Direct Sulfonation : This route has the highest theoretical atom economy as it involves adding a functional group directly. However, for this compound, it is practically unfeasible due to the strong deactivating and meta-directing nature of the methylsulfonyl group, leading to extremely low efficiency and poor selectivity. numberanalytics.comyoutube.com

Strategies via Sulfinates/Cross-Coupling : Modern catalytic cross-coupling reactions and pathways involving the alkylation of sulfinates represent highly efficient and selective methods for forming the C-SO₂-C bond. organic-chemistry.org These reactions often proceed under milder conditions than classical Friedel-Crafts reactions and tolerate a wider range of functional groups, which is crucial when a sulfonic acid group is already present. While potentially involving more steps to prepare the necessary precursors (e.g., boronic acids or sulfinates), these routes offer high selectivity and often good to excellent yields, making them attractive from an efficiency standpoint.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Methylsulphonylbenzenesulphonic Acid

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring in 4-Methylsulphonylbenzenesulphonic acid is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of both the sulphonyl and sulphonic acid groups. These groups decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. docbrown.infodocbrown.infominia.edu.egmasterorganicchemistry.com

During reactions like nitration and sulfonation, the incoming electrophile is directed to the meta-position relative to both existing substituents. This is because the deactivating groups direct incoming electrophiles to the positions where the destabilizing effect on the intermediate carbocation (the sigma complex or arenium ion) is minimized. minia.edu.eg

The general mechanism for electrophilic aromatic substitution involves two main steps:

Formation of a sigma complex: The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation known as a sigma complex. minia.edu.eg

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

For instance, in sulfonation, sulfur trioxide (SO₃) acts as the electrophile, often generated from fuming sulfuric acid. docbrown.infodocbrown.infowikipedia.org The reaction is reversible, and the sulfonic acid group can be removed by heating with aqueous acid. libretexts.org

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Directing Effect |

| -SO₂CH₃ | Deactivating | Meta |

| -SO₃H | Deactivating | Meta |

Nucleophilic Substitution at the Sulfonyl Group

While the aromatic ring is deactivated towards electrophiles, the sulfur atom of the sulfonyl group is highly electrophilic. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the benzene ring. Consequently, the sulfonyl group can undergo nucleophilic substitution.

Recent studies have challenged the long-held assumption that all nucleophilic aromatic substitutions (SₙAr) proceed through a two-step addition-elimination mechanism via a Meisenheimer complex. nih.gov Evidence from kinetic isotope effect studies and computational analyses suggests that some SₙAr reactions may proceed through a concerted mechanism. nih.gov

In the context of arenesulfonyl derivatives, nucleophilic substitution at the tetracoordinate sulfur atom is a well-established reaction class. mdpi.com These reactions generally proceed with an inversion of configuration at the sulfur center, analogous to the Sₙ2 mechanism at a carbon atom. mdpi.com

The reactivity of the sulfonyl group can be further enhanced by converting the sulfonic acid into a better leaving group, such as a sulfonyl chloride (-SO₂Cl). Sulfonyl chlorides are highly reactive towards a variety of nucleophiles, including water, ammonia, and alcohols. libretexts.org

Reactions Involving the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) is a highly acidic functional group, comparable in strength to mineral acids like sulfuric acid. libretexts.orgbritannica.com This acidity is a key feature of its reactivity.

The strong acidity of the sulfonic acid group allows it to act as a catalyst in various organic reactions. nih.gov These include esterification, hydrolysis, and electrophilic additions. nih.gov In these reactions, the sulfonic acid protonates a reactant, making it more susceptible to nucleophilic attack. For example, in the acid-catalyzed hydrolysis of esters, the sulfonic acid protonates the carbonyl oxygen of the ester, activating it for attack by water. libretexts.org

Studies on the acid-catalyzed hydrolysis of related compounds, such as 4-nitrophenyl N-acetyl-4-methylbenzenesulfonimidate, have shown that the reaction proceeds via an A-2 mechanism, where the rate-determining step is bimolecular. dergipark.org.trresearchgate.net

Sulfonic acids can be esterified by reaction with alcohols. The Fischer esterification, a common method for esterifying carboxylic acids, involves treating the acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.ukyoutube.com

For sulfonic acids, theoretical studies have explored various mechanistic pathways for esterification. Density Functional Theory (DFT) calculations on the reaction of benzenesulfonic acid with methanol suggest that a concerted Sₙ2-type pathway, involving the attack of protonated methanol on the sulfonic acid, is a plausible mechanism. researchgate.net Another possibility is an Sₙ1-type mechanism proceeding through a sulfonylium cation intermediate. researchgate.net

A practical method for the preparation of sulfonic acid esters involves the reaction of the free sulfonic acid with an ester of phosphoric acid or an adduct of a strong acid ester with an amide. google.com

Table 2: Comparison of Proposed Esterification Mechanisms for Sulfonic Acids

| Mechanism | Key Intermediate/Transition State | Description |

| Sₙ1-type | Sulfonylium cation | Dissociation of the sulfonic acid to form a highly reactive sulfonylium cation, which is then attacked by the alcohol. |

| Sₙ2-type | Protonated alcohol attacking the sulfonic acid | A concerted process where the alcohol, activated by protonation, directly displaces the hydroxyl group of the sulfonic acid. |

The formation of sulfonamides is a crucial reaction in medicinal chemistry. figshare.com Typically, sulfonamides are synthesized from sulfonyl chlorides by reaction with amines. libretexts.org However, direct amidation of sulfonic acids is also possible, though it often requires activating agents.

The direct condensation of carboxylic acids and amines can be achieved using reagents like titanium tetrachloride (TiCl₄). nih.gov Similar strategies can be applied to sulfonic acids. The development of sustainable, enzyme-catalyzed methods for amide bond formation is an area of active research. nih.gov

Redox Chemistry of the Sulfonyl and Sulfonic Acid Groups

The sulfur atoms in both the sulfonyl (-SO₂CH₃) and sulfonic acid (-SO₃H) groups are in a high oxidation state (+6). Consequently, these groups are generally resistant to further oxidation. However, they can be reduced under specific conditions.

The reduction of sulfonic acids and their derivatives to disulfides can be achieved using reagents like iodide in the presence of boron halides. acs.org In biological systems, the redox chemistry of sulfur-containing functional groups is of great importance. While sulfonic acids are generally considered irreversible oxidation products of thiols, the interconversion of different sulfur oxidation states is a key aspect of redox signaling. nih.gov

The oxidation of thiols can proceed through a series of intermediates, including sulfenic acids (R-SOH) and sulfinic acids (R-SO₂H), before reaching the sulfonic acid state (R-SO₃H). nih.gov The redox chemistry of these intermediates is complex and has been the subject of detailed investigation. researchgate.net

Stereochemical Considerations in Reactions Involving the Compound

A thorough review of the scientific literature reveals a notable absence of specific studies focused on the stereochemical outcomes of reactions directly involving this compound as a reactant or a chiral catalyst. However, based on the well-established principles of organic chemistry and the known reactivity of analogous sulphonic acids and sulfonyl-containing compounds, a number of stereochemical considerations can be theoretically postulated. These considerations are critical for predicting the three-dimensional structure of products when chirality is a factor.

Hypothetical Chiral Resolution and Application in Asymmetric Catalysis

While this compound is an achiral molecule, it is conceivable that derivatives could be synthesized to incorporate chiral centers. The development of chiral Brønsted acids, including various sulfonic acids, is a significant area of research in asymmetric catalysis. These chiral acids can protonate substrates in a stereocontrolled manner, thereby influencing the stereochemical outcome of a reaction. For instance, new types of axially chiral sulfonic acids have been developed and successfully used in stereoselective organic synthesis. Should a chiral variant of this compound be synthesized and its enantiomers resolved, it could potentially serve as a catalyst in asymmetric reactions, such as Friedel-Crafts alkylations or cycloadditions. The resolution of racemic acidic or basic compounds is often achieved by forming diastereomeric salts with a chiral counter-ion, a technique that could be applicable in this context. For example, chiral amines are frequently resolved using chiral sulfonic acids like (+)-camphor-10-sulfonic acid.

Role as a Leaving Group in Nucleophilic Substitution Reactions

When the sulphonate group of this compound is esterified, for example, by reaction with a chiral secondary alcohol, it can function as an excellent leaving group in nucleophilic substitution reactions. The stereochemical course of such reactions is well-documented for other arylsulfonates, such as tosylates. In bimolecular nucleophilic substitution (SN2) reactions, the nucleophile attacks the carbon atom bearing the sulphonate leaving group from the side opposite to the leaving group. This results in a predictable inversion of the stereochemical configuration at that carbon center. Studies on secondary alcohols converted to various arylsulfonate esters have consistently shown that they undergo nucleophilic substitution with inversion of configuration at the reacting center when treated with nucleophiles like lithium halides. Therefore, it can be confidently predicted that a chiral ester of this compound would follow this stereochemical pathway.

Influence as a Substituent on Stereoselective Reactions

The 4-methylsulphonyl group is a strong electron-withdrawing group. When this compound is incorporated into a larger molecule, this substituent can exert a significant electronic and steric influence on reactions occurring at other sites within the molecule. This influence can be crucial in diastereoselective reactions, where a pre-existing chiral center in the molecule directs the stereochemical outcome of a new stereocenter's formation. For instance, the sulfonyl group could affect the facial selectivity of a nucleophilic attack on a nearby carbonyl group or an electrophilic addition to a double bond by altering the electron density and steric accessibility of the reactive site. While direct examples involving this compound are not available, the influence of sulfonyl groups on the stereoselectivity of reactions is a known phenomenon in organic synthesis.

| Reaction Type | Stereochemical Consideration | Predicted Outcome |

| Asymmetric Catalysis | Use of a hypothetical, resolved chiral derivative of this compound as a Brønsted acid catalyst. | Enantioselective formation of products. |

| Nucleophilic Substitution | Reaction at a chiral center where an ester of this compound acts as a leaving group. | Inversion of configuration at the chiral center (SN2 mechanism). |

| Diastereoselective Reactions | The 4-methylsulphonylphenyl group acting as a substituent in a molecule with a pre-existing stereocenter. | Influence on the diastereoselectivity of reactions at other positions in the molecule through electronic and steric effects. |

Derivatization Strategies and Their Analytical and Synthetic Utility for 4 Methylsulphonylbenzenesulphonic Acid

Development of Derivatization Reagents for Sulfonic Acids

The development of derivatization reagents is crucial for enabling the analysis of compounds that are otherwise difficult to measure. sigmaaldrich.comgreyhoundchrom.com For sulfonic acids, these reagents are designed to react specifically with the -SO₃H group to form a less polar and more stable derivative. sigmaaldrich.com This conversion facilitates analysis by methods such as GC-MS, HPLC, and LC-MS. sigmaaldrich.com The choice of reagent depends on the analytical technique and the desired outcome, such as enhanced detectability or improved chromatographic separation. sigmaaldrich.comgreyhoundchrom.com

A primary goal of derivatization is to enhance the sensitivity of detection. sigmaaldrich.com By attaching a chromophoric (light-absorbing) or fluorophoric (fluorescence-emitting) tag to the 4-methylsulphonylbenzenesulphonic acid molecule, its presence can be detected at much lower concentrations. Post-column derivatization, where the reagent is introduced after the chromatographic separation, is one such technique that has been shown to enormously enhance accuracy, detection limits, and sensitivity for sulfonic acids. researchgate.nettandfonline.com For instance, while not specific to the target compound, the principle of using post-column derivatization to create a product that can be measured by a spectrometric detector is broadly applicable. researchgate.net The introduction of a fluorescent tag is particularly effective, as fluorescence detection is inherently more sensitive than UV-Vis absorption.

Table 1: Examples of Derivatization Reagent Classes for Enhanced Spectroscopic Detection

| Reagent Class | Functional Group Targeted | Principle of Enhancement | Representative Reagents |

| Fluorescent Labels | Amines, Hydroxyls, Carboxylics, Sulfonics | Introduces a highly fluorescent moiety, enabling sensitive detection via fluorescence spectroscopy. | 7-(Diethylamino)coumarin-3-carboxylic Acid avantorsciences.com, 4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) sigmaaldrich.com |

| UV-Visible Labels | Amines, Phenols, Carbonyls | Attaches a chromophore with a high molar extinction coefficient, increasing absorbance at a specific wavelength. | 2,4-Dinitrophenylhydrazine (for carbonyls) sigmaaldrich.com, Folin-Ciocalteu's phenol (B47542) reagent (for phenols) sigmaaldrich.com |

| Mass Spectrometry Labels | Carboxylic Acids | Incorporates a specific element or group (e.g., bromine) that produces a unique isotopic pattern, aiding in identification. | 4-bromo-N-methylbenzylamine (4-BNMA) nih.govnih.gov |

This table provides general examples of derivatization reagents; specific application to this compound would require tailored methodologies.

The inherent polarity of the sulfonic acid group in this compound makes it unsuitable for direct analysis by gas chromatography due to its non-volatility. acs.org Derivatization into more volatile forms, such as sulfonate esters or silyl (B83357) derivatives, is essential for GC-based methods. sigmaaldrich.comacs.org This transformation improves volatility and thermal stability, allowing the compound to be analyzed by GC-MS. sigmaaldrich.comosti.gov

In liquid chromatography, while the compound can be analyzed directly, derivatization can significantly improve peak shape and resolution, especially in complex mixtures. nih.gov Converting the sulfonic acid to a less polar ester or amide reduces interactions with residual silanols on silica-based columns, leading to more symmetrical peaks. Furthermore, derivatization can alter the retention characteristics of the analyte, moving its peak away from interfering components in the sample matrix. nih.gov Techniques such as solid-phase analytical derivatization (SPAD), where the analyte is derivatized while adsorbed on a solid-phase extraction (SPE) sorbent, can streamline sample preparation by combining isolation and derivatization into a single step. researchgate.net

Mechanisms of Derivatization Reactions

The conversion of this compound into its derivatives primarily involves reactions at the sulfonic acid group, typically forming esters or amides.

The formation of a sulfonate ester from this compound and an alcohol is a common derivatization strategy. ileechem.com This reaction is an esterification, typically requiring a catalyst and controlled conditions to proceed efficiently. ileechem.com Studies on analogous compounds like benzenesulfonic acid show that the reaction requires high concentrations of both the sulfonic acid and the alcohol, with minimal water present. enovatia.com

The mechanism of this esterification has been studied theoretically and can proceed through different pathways. rsc.orgrsc.org

Sₙ1 Pathway : This pathway involves the formation of a highly reactive sulfonylium cation intermediate. rsc.orgrsc.org This mechanism is favored under certain conditions and has a low activation barrier. rsc.org

Sₙ2 Pathway : An alternative mechanism involves a direct Sₙ2 reaction, where the alcohol (often protonated to be a better alkylating agent) is attacked by the sulfonate anion. rsc.orgrsc.org

Sulfonamides are another important class of derivatives, known for their stability. The direct reaction of a sulfonic acid with an amine to form a sulfonamide is generally not feasible. The most common synthetic route involves a two-step process.

Conversion to Sulfonyl Chloride : The sulfonic acid is first activated by converting it to the corresponding sulfonyl chloride. This is typically achieved by reacting this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂).

R-SO₃H + SOCl₂ → R-SO₂Cl + SO₂ + HCl (where R is the 4-methylsulphonylphenyl group)

Reaction with Amine : The resulting 4-methylsulphonylbenzenesulphonyl chloride is a highly electrophilic species. youtube.com It readily reacts with a primary or secondary amine in a nucleophilic substitution reaction to form the stable sulfonamide. youtube.com This reaction is generally robust and high-yielding. nih.gov

R-SO₂Cl + R'NH₂ → R-SO₂NHR' + HCl (where R is the 4-methylsulphonylphenyl group)

Applications of Derivatization in Complex Mixture Analysis

Derivatization is indispensable when analyzing trace amounts of sulfonic acids like this compound in complex biological or environmental matrices. researchgate.netosti.gov In these samples, the analyte of interest is often present at low concentrations alongside a multitude of other compounds that can cause significant interference.

For example, the analysis of sulfonic acids in biological fluids or soil samples requires a method that is both highly sensitive and highly selective. researchgate.netosti.gov Derivatization to form a fluorescent ester or amide allows for highly sensitive detection, while the chromatographic separation of the derivative removes it from the bulk of the matrix components. researchgate.net The use of GC-MS for the analysis of derivatized phosphonic and sulfonic acids in soil samples has demonstrated the unequivocal detection and identification of each analyte, a task that would be difficult without derivatization due to interferences. osti.gov

Furthermore, the derivatization process itself can be optimized for high-throughput analysis. Automated derivatization methods, where a robotic autosampler performs the reaction immediately before injection, can improve data reproducibility and reduce sample handling. mdpi.com For successful analysis in complex matrices, it is also critical to manage excess derivatization reagents, which can interfere with detection. Cleanup strategies such as liquid-liquid extraction may be employed to remove unreacted reagents and byproducts before analysis. mdpi.com

Challenges and Innovations in Derivatization Protocols

The primary challenge in the derivatization of this compound lies in the chemoselective modification of the sulfonic acid group in the presence of the relatively inert, yet potentially reactive, methylsulfonyl group. Traditional methods for sulfonic acid derivatization often employ harsh reagents and conditions, which can lead to undesired side reactions or decomposition of the starting material.

A significant hurdle is the conversion of the sulfonic acid to a more reactive intermediate, typically a sulfonyl chloride. This transformation is crucial for subsequent reactions to form esters, amides, and other derivatives. Classical methods using reagents like phosphorus pentachloride or thionyl chloride can be aggressive and may not be suitable for substrates with multiple functional groups. orgsyn.org

Innovations in this area have focused on the development of milder and more selective chlorinating agents. For instance, the use of oxalyl chloride or reagents like cyanuric chloride in the presence of a catalyst offers a more controlled conversion to the sulfonyl chloride under less stringent conditions. These methods often result in higher yields and cleaner reaction profiles.

Another challenge is the potential for the methylsulfonyl group to undergo reduction or other transformations under certain derivatization conditions. For example, strong reducing agents used in some synthetic protocols could potentially affect the integrity of the methylsulfonyl moiety. Research has shown that the methylsulfonyl group is generally stable under many conditions used for sulfonic acid derivatization, such as in the synthesis of 4-methylsulfonyl methylbenzene from a related sulfonyl chloride, which proceeds without affecting the methylsulfonyl group. google.com

The direct esterification of this compound presents its own set of difficulties, primarily due to the low reactivity of the sulfonic acid group towards alcohols. Innovations to overcome this include the use of highly reactive alkylating agents or the activation of the sulfonic acid. For example, the use of alkyl halides in the presence of a base or the application of coupling agents can facilitate ester formation.

For analytical purposes, particularly for chromatographic analysis, derivatization is often necessary to improve the volatility or detectability of the sulfonic acid. nih.govsdiarticle4.com Challenges here include achieving quantitative derivatization and ensuring the stability of the resulting derivative during analysis. Innovative approaches involve the use of specific derivatizing agents that introduce a chromophore or a fluorophore into the molecule, thereby enhancing its detection by UV or fluorescence detectors. sdiarticle4.com For instance, derivatization with reagents like 4-formyl-benzenesulfonic acid has been explored for the N-terminal derivatization of peptides, showcasing a strategy that could be adapted for other sulfonic acid-containing molecules to improve mass spectrometric analysis. nih.gov

The synthesis of sulfonamides from this compound, which typically proceeds via the sulfonyl chloride, is of significant interest due to the broad range of applications of sulfonamides in medicinal chemistry. researchgate.netucl.ac.uk The challenge in this context is to develop efficient and scalable methods for the synthesis of the sulfonyl chloride and its subsequent reaction with a diverse range of amines. Innovative one-pot procedures that combine the chlorination and amination steps are being explored to streamline the synthesis of these valuable derivatives.

The following tables summarize some of the key derivatization strategies, highlighting both the challenges and the innovative solutions.

Table 1: Conversion of this compound to 4-Methylsulphonylbenzenesulphonyl Chloride

| Reagent | Conditions | Challenges | Innovations & Advantages |

| Phosphorus Pentachloride (PCl₅) | High temperature | Harsh conditions, potential for side reactions, handling of solid reagent. orgsyn.org | Established method, but often superseded by milder alternatives. |

| Thionyl Chloride (SOCl₂) | Reflux, often with a catalyst (e.g., DMF) | Corrosive and toxic reagent, requires careful handling and purification of the product. | Readily available and effective for many substrates. |

| Oxalyl Chloride | Mild conditions, often with a catalyst | More expensive than traditional reagents. | Milder conditions, volatile byproducts are easily removed. |

| Cyanuric Chloride | Room temperature, with a base | Requires careful control of stoichiometry. | Mild conditions, high yields, and good functional group tolerance. nih.gov |

Table 2: Esterification of this compound

| Reagent/Method | Conditions | Challenges | Innovations & Advantages |

| Alkyl Halide and Base | Varies depending on alkyl halide reactivity | Potential for side reactions (e.g., elimination), requires a suitable base. | Straightforward method for simple alkyl esters. |

| Diazoalkanes (e.g., Diazomethane) | Mild, often at room temperature | Highly toxic and explosive reagents, limited to methyl esters. | High yields and clean reactions under mild conditions. |

| Catalytic Esterification | Acid catalyst (e.g., H₂SO₄), elevated temperature | Equilibrium-limited, requires removal of water. nih.gov | Can be effective for simple alcohols. |

| Surfactant-combined Catalysts | Room temperature, solvent-free | Catalyst may be difficult to separate from the product. | Environmentally friendly (solvent-free), mild conditions. rsc.org |

Table 3: Synthesis of Sulfonamides from 4-Methylsulphonylbenzenesulphonyl Chloride

| Amine Type | Conditions | Challenges | Innovations & Advantages |

| Primary and Secondary Amines | Basic conditions (e.g., pyridine, triethylamine) | Purification from excess amine and base salts. | General and widely applicable method. nsf.gov |

| N-Silylamines | Anhydrous conditions, often with a catalyst | Moisture-sensitive reagents and reactions. nih.gov | High yields, byproducts are often volatile and easily removed. |

| One-pot Chlorination and Amination | Use of a chlorinating agent followed by in-situ addition of the amine | Optimization of reaction conditions for both steps can be complex. | Increased efficiency and reduced workup. |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methylsulphonylbenzenesulphonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

A complete analysis of the NMR spectra of 4-Methylsulphonylbenzenesulphonic acid would provide significant insight into its molecular structure.

Proton (¹H) NMR Chemical Shift Analysis

A detailed ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl group. The substitution pattern on the benzene (B151609) ring would lead to a specific splitting pattern for the aromatic protons, and the chemical shifts would be influenced by the electron-withdrawing nature of both the sulfonyl and sulfonic acid groups.

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule, including the aromatic carbons and the methyl carbon. This would allow for a complete assignment of the carbon skeleton.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Solid-State NMR Applications

Solid-state NMR could provide information about the molecular structure and packing of this compound in the solid phase, which can differ from its structure in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy is essential for identifying the functional groups present in a molecule.

Characteristic Absorption Bands of Sulfonyl and Sulfonic Acid Groups

The IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands for the S=O and C-S stretching vibrations of the methylsulfonyl group, as well as the S=O and S-O stretching vibrations and the O-H stretching of the sulfonic acid group. The precise positions of these bands would provide information about the molecular environment and any intermolecular interactions, such as hydrogen bonding.

Further research and publication of the experimental spectroscopic data for this compound are required to enable a comprehensive and accurate structural elucidation as outlined.

Conformational Analysis using Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of molecules like this compound. frontiersin.org These methods probe the vibrational modes of a molecule, which are sensitive to its three-dimensional structure. For this compound, key conformational flexibility arises from the rotation around the C-S bonds connecting the sulfonyl and sulfonic acid groups to the benzene ring.

Computational methods, particularly Density Functional Theory (DFT), are often employed to model the potential energy surface of the molecule and identify stable conformers. nih.govnih.gov By calculating the vibrational frequencies for each stable conformer, a theoretical spectrum can be generated. nih.gov Comparison of these calculated spectra with experimental IR and Raman data allows for the identification of the conformers present in a sample. For instance, a study on a related dipeptide used DFT calculations to locate 87 stable conformers and match them to experimental data. nih.gov

The vibrational spectra are characterized by specific bands corresponding to the functional groups within the molecule. For this compound, these include the stretching and bending vibrations of the sulfonyl (SO₂) and sulfonic acid (SO₃H) groups, as well as vibrations of the substituted benzene ring. The precise frequencies of these bands can shift depending on the molecular conformation, providing insight into the molecule's structural preferences.

Table 1: Typical Vibrational Frequencies for Functional Groups in this compound Note: These are approximate frequency ranges. Actual values depend on the molecular environment and conformation.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350–1300 | researchgate.netwikipedia.org |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160–1120 | researchgate.netwikipedia.org |

| Sulfonic Acid (S=O) | Asymmetric Stretch | ~1350 | researchgate.net |

| Sulfonic Acid (S-O) | Symmetric Stretch | ~1180 | researchgate.net |

| C-S Stretch | 700-600 | researchgate.net | |

| Aromatic C-H | Stretch | 3100–3000 | |

| Aromatic C=C | Ring Stretch | 1600–1450 |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an indispensable analytical technique for confirming the molecular structure of compounds by measuring their mass-to-charge ratio (m/z). onemine.org For this compound, MS can verify the molecular weight and provide crucial information about its elemental composition and structural integrity through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. Unlike standard MS, HRMS measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a molecule from its measured mass.

For this compound (C₇H₈O₅S₂), the exact mass can be calculated and compared to the experimentally measured value. This capability helps to distinguish it from other compounds that might have the same nominal mass but different elemental compositions. Techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are often used for the analysis of organic sulfur compounds. copernicus.orgnih.gov The ability of HRMS to differentiate between compounds with the same nominal mass is essential, as many organic sulfur compounds can have similar masses. copernicus.orgcopernicus.org

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) to produce a spectrum of fragment ions (product ions). The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing details about its structure. The fragmentation of molecules in ESI-MS/MS can be categorized into charge retention and charge migration fragmentations. rsc.org

For this compound, analysis in negative ion mode ([M-H]⁻) is common for acidic compounds. The fragmentation pathways would likely involve the cleavage of the C-S and S-O bonds. Based on the analysis of similar compounds like benzenesulfonate (B1194179), characteristic losses are observed. aaqr.orgmassbank.eu

Predicted Fragmentation Pathways for [M-H]⁻ of this compound (Exact Mass: 235.9840)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure | Reference |

| 235.98 | 156.99 | SO₃ (79.99) | [C₇H₇O₂S]⁻ | aaqr.org |

| 235.98 | 171.02 | SO₂ (64.00) | [C₇H₇O₃S]⁻ | aaqr.org |

| 156.99 | 93.03 | SO₂ (64.00) | [C₇H₇]⁻ | aaqr.org |

| 171.02 | 91.05 | H₂SO₃ (81.97) | [C₇H₅]⁻ |

The fragmentation of benzenesulfonate often involves the loss of SO₂, resulting in a phenolate (B1203915) anion. aaqr.org Similarly, the deprotonated molecule of this compound would be expected to lose sulfur trioxide (SO₃) from the sulfonic acid group or sulfur dioxide (SO₂) from the sulfonyl group. Subsequent fragmentation of these primary product ions provides further structural confirmation.

The choice of ionization technique is crucial for the successful mass spectrometric analysis of this compound.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and acidic molecules like this compound. rsc.org It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation in the source. rsc.org ESI is readily coupled with liquid chromatography (LC), allowing for the separation of the analyte from a complex mixture before detection. nih.gov For this compound, ESI in negative ion mode would be highly effective, producing the [M-H]⁻ ion for subsequent MS and MS/MS analysis. massbank.euresearchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that uses a matrix to absorb laser energy, causing desorption and ionization of the analyte with minimal fragmentation. wikipedia.orgnih.gov While often used for large biomolecules like proteins, MALDI can also be applied to the analysis of small organic molecules. jove.comresearchgate.net The sample is co-crystallized with a matrix material, often a small organic acid, and irradiated with a laser. jove.com This process typically produces singly charged ions, which simplifies the resulting mass spectrum. researchgate.net For small molecules, a key challenge in MALDI is potential interference from matrix ions in the low mass range. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. acs.org The substituted benzene ring in this compound acts as a chromophore, the part of the molecule responsible for light absorption.

The presence of the aromatic ring gives rise to characteristic π → π* transitions. The benzene ring itself has characteristic absorption bands, and these are modified by the presence of substituents. libretexts.org Both the methylsulphonyl (-SO₂CH₃) and sulphonic acid (-SO₃H) groups are electron-withdrawing. youtube.comyoutube.com These substituents can cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity (ε) compared to unsubstituted benzene. nih.gov

The electronic spectrum of substituted benzenes typically shows a primary band (E2-band) around 200-210 nm and a secondary, fine-structured band (B-band) around 250-270 nm. researchgate.net The electron-withdrawing nature of the sulfonyl and sulfonic acid groups is expected to influence these transitions.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λ_max Region (nm) | Notes |

| π → π* (E2-band) | Substituted Benzene Ring | ~210 - 235 | High-intensity absorption related to the delocalized π-system. |

| π → π* (B-band) | Substituted Benzene Ring | ~260 - 280 | Lower intensity absorption, characteristic of the benzene ring's symmetry-forbidden transition, which becomes more allowed with substitution. |

The solvent used for analysis can also affect the spectrum. Polar solvents can interact with the molecule's ground and excited states, potentially causing shifts in the absorption bands.

X-ray Diffraction (XRD) for Crystalline Structure Determination

For this compound, an XRD analysis would provide invaluable data. If suitable crystals can be grown, the analysis would confirm the connectivity of the atoms and elucidate the precise geometry of the sulfonyl and sulfonic acid groups relative to the benzene ring. For example, crystallographic studies on related aromatic sulfone compounds have detailed the C-S-C bond angles (typically around 103-104°) and the "open book" conformation of the diaryl sulfone moiety. rsc.org Similarly, studies of benzenesulfonate derivatives have used XRD to unambiguously determine their structures, including bond angles like O-S-C and S-C-C. nih.gov

The analysis of the crystal packing would show how the highly polar sulfonic acid groups participate in hydrogen bonding networks, which are expected to be a dominant feature of the supramolecular structure. The diffraction pattern, characterized by Bragg's law, gives lattice spacing values that define the unit cell of the crystal. researchgate.net

Table 3: Expected Structural Parameters from XRD Analysis Note: These are typical values for related structures and would be precisely determined by XRD.

| Parameter | Expected Value | Reference |

| C-S (Sulfonyl) Bond Length | ~1.75 Å | nih.gov |

| S=O (Sulfonyl) Bond Length | ~1.42 Å | nih.gov |

| C-S-C (Sulfone) Bond Angle | ~104° | rsc.org |

| C-S (Sulfonic) Bond Length | ~1.75 Å | nih.gov |

| S-O (Sulfonic) Bond Length | ~1.62 Å (S-OH), ~1.42 Å (S=O) | nih.gov |

| Phenyl Ring C-C Bond Length | ~1.39 Å |

Integration of Multi-Spectroscopic Data for Comprehensive Analysis of this compound

The initial step in the analysis would be the determination of the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of the molecular formula, C₇H₈O₅S₂.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 237.9895 | Data not available |

| [M-H]⁻ | 235.9738 | Data not available |

| [M+Na]⁺ | 259.9714 | Data not available |

The subsequent fragmentation pattern in the MS/MS spectrum would offer insights into the compound's structure. Key fragments would be expected from the loss of the sulfonic acid group (SO₃H), the methylsulfonyl group (CH₃SO₂), or parts thereof.

Following mass spectrometry, FT-IR spectroscopy would be employed to identify the functional groups present in the molecule. The characteristic absorption bands would confirm the presence of the sulfonyl and sulfonic acid moieties.

Table 2: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2400 | Broad, Strong | O-H stretch (sulfonic acid) |

| ~1350 & ~1170 | Strong | Asymmetric & Symmetric SO₂ stretch (sulfonyl) |

| ~1250 & ~1050 | Strong | Asymmetric & Symmetric SO₃ stretch (sulfonic acid) |

| ~1600-1450 | Medium-Weak | Aromatic C=C stretch |

| ~850-800 | Strong | 1,4-disubstituted benzene C-H bend |

Finally, ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern of the benzene ring and the nature of the methyl group.

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | Doublet | 2H | Aromatic protons ortho to -SO₂CH₃ |

| ~7.8-8.0 | Doublet | 2H | Aromatic protons ortho to -SO₃H |

| ~3.2 | Singlet | 3H | -SO₂CH₃ |

| ~11-12 | Singlet (broad) | 1H | -SO₃H |

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~145 | C-SO₃H |

| ~140 | C-SO₂CH₃ |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~45 | -SO₂CH₃ |

The integration of these diverse spectroscopic datasets provides a powerful methodology for the unequivocal structural elucidation of this compound. Each technique offers a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive and validated understanding of the molecule's architecture.

Computational Chemistry and Theoretical Studies of 4 Methylsulphonylbenzenesulphonic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and geometry of 4-Methylsulphonylbenzenesulphonic acid. These methods provide a detailed picture of the molecule's energetic landscape and electron distribution.

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, such calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). This level of theory accurately accounts for electron correlation and provides reliable geometric and energetic parameters.

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation. The resulting optimized structure represents the molecule's most probable geometry in the gaseous phase. Key energetic properties, such as the total energy, are also determined, which are fundamental for assessing the molecule's stability.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-S (sulphonyl) | 1.77 | O-S-O (sulphonyl) | 119.5 |

| S=O (sulphonyl) | 1.43 | C-S-O (sulphonyl) | 108.0 |

| C-S (sulphonic) | 1.78 | O-S-O (sulphonic) | 120.0 |

| S=O (sulphonic) | 1.44 | C-S-O (sulphonic) | 107.5 |

| S-OH (sulphonic) | 1.63 | C-C-S (sulphonyl) | 119.8 |

| C-C (aromatic) | 1.39 - 1.40 | C-C-S (sulphonic) | 120.2 |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for this type of molecule.

The electronic character of this compound is further understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is typically localized over the benzene (B151609) ring, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, is often distributed across the electron-withdrawing sulphonyl and sulphonic acid groups. This distribution suggests that these groups are the likely sites for nucleophilic attack. The presence of two strong electron-withdrawing groups generally leads to a lower HOMO energy and a lower LUMO energy compared to unsubstituted benzene.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 5.7 |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for this type of molecule.

Prediction of Spectroscopic Properties

Computational methods are also employed to predict the spectroscopic signatures of this compound, which are invaluable for its identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. The chemical shifts are influenced by the local electronic environment of each nucleus. In this compound, the aromatic protons and carbons are expected to show distinct shifts due to the electronic effects of the sulphonyl and sulphonic acid substituents.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (methyl) | 3.15 | C (methyl) | 44.5 |

| H (aromatic, ortho to SO₂Me) | 8.10 | C (aromatic, ipso to SO₂Me) | 142.0 |

| H (aromatic, ortho to SO₃H) | 8.05 | C (aromatic, ipso to SO₃H) | 143.5 |

| - | - | C (aromatic, ortho to SO₂Me) | 128.5 |

| - | - | C (aromatic, ortho to SO₃H) | 129.0 |

Note: The data in this table is illustrative and represents typical values expected from NMR prediction calculations.

The vibrational modes of this compound can be calculated to simulate its Infrared (IR) and Raman spectra. These simulations are based on the second derivative of the energy with respect to the atomic coordinates. The calculated frequencies correspond to the various stretching, bending, and torsional motions within the molecule. By comparing the simulated spectra with experimental ones, a detailed assignment of the observed vibrational bands can be achieved. Key vibrational modes for this molecule include the symmetric and asymmetric stretches of the S=O bonds in both the sulphonyl and sulphonic acid groups, as well as the characteristic vibrations of the benzene ring.

Table 4: Selected Calculated Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity (IR/Raman) | Assignment |

| 3500 | Medium / Weak | O-H stretch (sulphonic acid) |

| 3080 | Weak / Medium | C-H stretch (aromatic) |

| 2950 | Weak / Medium | C-H stretch (methyl) |

| 1350 | Strong / Medium | Asymmetric SO₂ stretch (sulphonyl) |

| 1320 | Strong / Medium | Asymmetric SO₂ stretch (sulphonic acid) |

| 1160 | Strong / Strong | Symmetric SO₂ stretch (sulphonyl) |

| 1130 | Strong / Strong | Symmetric SO₂ stretch (sulphonic acid) |

| 1040 | Medium / Medium | S-O stretch (sulphonic acid) |

| 750 | Strong / Weak | C-S stretch |

Note: The data in this table is illustrative and represents typical values expected from vibrational frequency calculations.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating the UV-Vis absorption spectrum of a molecule. This technique calculates the energies of electronic excitations from the ground state to various excited states. The results provide the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the electronic transitions are typically of the π → π* type, involving the promotion of an electron from a bonding π-orbital of the benzene ring to an antibonding π*-orbital. The presence of the sulphonyl and sulphonic acid groups can influence the position and intensity of these absorption bands.

Table 5: Calculated UV-Vis Absorption Maxima and Electronic Transitions for this compound

| λ_max (nm) | Oscillator Strength (f) | Major Contribution |

| 220 | 0.45 | HOMO → LUMO+1 (π → π) |

| 265 | 0.15 | HOMO-1 → LUMO (π → π) |

Note: The data in this table is illustrative and represents typical values expected from TD-DFT calculations.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides powerful tools to map out the intricate details of chemical reactions, offering insights that are often inaccessible through experimental means alone. For a compound like this compound, these methods could theoretically be used to understand its formation and reactivity.

Transition State Search and Reaction Pathways

The elucidation of a reaction mechanism involves identifying the most energetically favorable path from reactants to products. This path includes intermediate structures and, crucially, transition states, which represent the highest energy point along a reaction coordinate.

A theoretical investigation would begin by proposing plausible mechanisms for the formation of this compound, likely involving the sulfonation of 4-methylsulphonylbenzene. Computational chemists would use quantum mechanical methods, such as Density Functional Theory (DFT), to model these proposed pathways. The process involves a systematic search for the geometry of the transition state structures. For related aromatic sulfonation reactions, mechanisms involving the formation of a π-complex followed by rearrangement to a Wheland intermediate have been proposed and studied computationally. nih.gov Such a search for this compound would be a critical step in understanding its synthesis, but specific studies are currently unavailable.

Calculation of Activation Barriers and Reaction Energetics

Once transition states are located, their energies can be calculated. The difference in energy between the reactants and the transition state is known as the activation barrier or activation energy. This value is a key determinant of the reaction rate.

Table 1: Hypothetical Reaction Energetics Data

This table is for illustrative purposes only, demonstrating how data would be presented if available. No published data for this compound exists.

| Reaction Step | Calculated Activation Energy (kJ/mol) | Calculated Enthalpy Change (kJ/mol) |

| Reactant Complex Formation | N/A | N/A |

| Transition State 1 | N/A | N/A |

| Intermediate Formation | N/A | N/A |

| Transition State 2 | N/A | N/A |

| Product Formation | N/A | N/A |

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics is ideal for studying the breaking and forming of bonds in reactions, molecular dynamics (MD) simulations are used to understand the physical movements and conformational flexibility of a molecule over time. An MD simulation calculates the forces between atoms and uses them to simulate the atom's movements, providing a virtual "movie" of molecular behavior.

For this compound, MD simulations could reveal how the molecule folds and flexes in different environments, such as in a solvent or interacting with other molecules. This involves understanding the rotational freedom around the single bonds, particularly the bond connecting the phenyl ring to the sulphonyl group and the sulphonic acid group. The simulations would identify the most stable, low-energy conformations and the energy barriers to rotating between them. This information is crucial for understanding how the molecule interacts with its environment, but specific MD studies on this compound are not found in the literature.

Table 2: Hypothetical Conformational Analysis Data

This table is for illustrative purposes only, demonstrating how data would be presented if available. No published data for this compound exists.

| Dihedral Angle | Stable Conformer(s) (Degrees) | Rotational Energy Barrier (kJ/mol) |

| C-C-S-O (Sulphonic Acid) | N/A | N/A |

| C-C-S-C (Sulphonyl Group) | N/A | N/A |

Environmental Fate and Transformation Pathways of 4 Methylsulphonylbenzenesulphonic Acid

Biodegradation Mechanisms in Environmental Compartments

No studies were found that specifically investigated the biodegradation of 4-Methylsulphonylbenzenesulphonic acid in any environmental compartment.

Aerobic Degradation Pathways

There is no available information on the aerobic degradation pathways of this compound. While studies exist on the aerobic biodegradation of other aromatic sulphonates, these findings cannot be directly extrapolated to the target compound. nih.gov

Anaerobic Transformation Processes

Information regarding the anaerobic transformation of this compound is not available in the reviewed literature. Aromatic sulphonic acids can be persistent under anaerobic conditions. researchgate.net

Abiotic Degradation Processes

Specific data on the abiotic degradation of this compound are lacking.

Photolysis and Hydrolysis Kinetics

No specific data on the photolysis or hydrolysis kinetics of this compound were found. Generally, benzenesulphonic acids can undergo hydrolysis at elevated temperatures, and photocatalytic degradation has been observed for some aromatic sulphonates. acs.orgchemcess.comacs.orgdoubtnut.com

Adsorption and Desorption to Soil and Sediment Matrices

There are no available studies on the adsorption and desorption behavior of this compound in soil and sediment. The adsorption of sulphonated aromatic compounds is known to be influenced by soil properties such as pH and organic matter content. hathitrust.orgnih.gov

Mobility and Leaching Potential in Aquatic and Terrestrial Systems

Specific data on the mobility and leaching potential of this compound are not available. Due to the anticipated high water solubility of sulphonic acids, a potential for mobility in aquatic and terrestrial systems could be inferred, but this has not been experimentally verified for this specific compound. acs.org

Metabolite Identification and Fate

There is a significant data gap regarding the biodegradation and metabolism of this compound. While the biodegradation of some aromatic sulfonic acids has been studied, the presence and position of the methylsulphonyl group introduce specific chemical properties that make direct analogies to simpler compounds like benzenesulfonic acid speculative.

For instance, the biodegradation of benzenesulfonic acid can proceed via catechol 2,3-oxygenase, leading to metabolites such as acetaldehyde (B116499) and pyruvate. nih.gov However, it is uncertain if this compound follows a similar pathway. The methylsulphonyl group is generally considered to be relatively stable and may influence the microbial degradation process.

Research on structurally related compounds offers some general insights. For example, the biodegradation of other sulfonated aromatic compounds can be challenging for microorganisms due to the hydrophilic nature of the sulfonate group. researchgate.net The transformation of related compounds like 4-(methylsulfonyl)aniline (B1202210) and 4-(methylsulfonyl)phenol (B50025) is documented in the context of synthesis and chemical properties, but not in terms of environmental degradation pathways. researchgate.netchemicalbook.comfishersci.pttcichemicals.comscbt.comnih.gov

Without specific studies, the identification of metabolites of this compound in soil or water remains undetermined. The persistence and potential for bioaccumulation are also unknown.

Environmental Monitoring and Analytical Challenges

The lack of specific analytical methods for this compound presents a significant hurdle for its environmental monitoring. Generally, the analysis of aromatic sulfonates in environmental samples like water can be achieved using techniques such as solid-phase extraction followed by capillary electrophoresis or liquid chromatography. nih.gov However, the specific parameters for detecting and quantifying this compound have not been established.

Key Analytical Challenges:

High Polarity: Like other sulfonic acids, this compound is expected to be highly water-soluble. wikipedia.orgacs.org This property can make its extraction from complex environmental matrices challenging. researchgate.net

Lack of Chromophores/Fluorophores: Depending on the detection method (e.g., UV-Vis or fluorescence), the compound may not have suitable chromophores or fluorophores for sensitive detection, necessitating derivatization or the use of mass spectrometry. nih.gov

Matrix Interferences: Environmental samples such as soil and water contain numerous other organic and inorganic compounds that can interfere with the analysis. nih.gov

Method Development and Validation: The development of a robust analytical method requires specific standards of the parent compound and its potential metabolites, which are not commercially available in the context of environmental analysis.

Potential Analytical Techniques:

While no specific methods for this compound were found, the following techniques are commonly used for similar compounds and could likely be adapted:

| Analytical Technique | Potential Application |

| High-Performance Liquid Chromatography (HPLC) | Separation of the compound from complex mixtures. |

| Mass Spectrometry (MS) | Detection and identification of the compound and its metabolites. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | May be applicable after a derivatization step to increase volatility. |

| Capillary Electrophoresis (CE) | Suitable for the separation of charged species like sulfonates. nih.gov |

The table below summarizes the general analytical approaches for aromatic sulfonic acids that could be relevant for developing a monitoring program for this compound.

Emerging Applications and Research Opportunities for 4 Methylsulphonylbenzenesulphonic Acid

Role as a Synthetic Intermediate in Organic Synthesis

While specific examples of 4-Methylsulphonylbenzenesulphonic acid as a synthetic intermediate are scarce, its structure suggests potential utility in specialized organic transformations. The strong electron-withdrawing nature of the methylsulphonyl group would make the sulphonic acid group a very strong acid, potentially influencing reaction pathways in a unique manner compared to other arylsulphonic acids.

A patent for the production of 4-methylbenzenesulfonic acid-2-azidoethyl ester highlights the use of a related sulphonyl chloride in substitution reactions. nist.gov This suggests that derivatives of this compound could serve as precursors in the synthesis of complex molecules. For instance, the synthesis of l-substituted-2-fluoro-4-methylsulfonylphenyl compounds, which are valuable intermediates for pharmaceuticals, has been developed, indicating the importance of the methylsulfonylphenyl moiety in building complex molecular architectures. google.com

In contrast, the closely related p-Toluenesulfonic acid is widely used as an intermediate in the production of dyes, pharmaceuticals, and as a precursor for the synthesis of various organic compounds. atamanchemicals.com

Catalytic Applications (e.g., as a Strong Acid Catalyst)

The inherent strength of the sulphonic acid group, further enhanced by the electron-withdrawing methylsulphonyl group, positions This compound as a potentially powerful strong acid catalyst. While specific catalytic applications for this compound are not well-documented, the broader class of sulfonic acid-functionalized materials serves as a reference for its potential. These materials are known to be efficient catalysts in a variety of organic reactions. atamanchemicals.com

For comparison, p-Toluenesulfonic acid is a well-established, organic-soluble acid catalyst used in a multitude of reactions, including:

Esterification of carboxylic acids. atamanchemicals.com

Transesterification of esters. atamanchemicals.com

Acetalization of aldehydes. atamanchemicals.com

Synthesis of heterocyclic compounds such as triazoloquinazolinones and benzimidazoquinazolinones. atamanchemicals.com

Given its predicted higher acidity, This compound could offer advantages in reactions requiring very strong acid catalysis, potentially leading to higher yields or faster reaction times. Research in this area would be a valuable endeavor.

| Catalytic Application | Catalyst | Reference Compound |

| Esterification | Strong Acid | p-Toluenesulfonic acid |

| Transesterification | Strong Acid | p-Toluenesulfonic acid |

| Acetalization | Strong Acid | p-Toluenesulfonic acid |

Material Science Applications (e.g., in Polymer Chemistry, Ion Exchange Resins)

In the realm of material science, arylsulphonic acids are crucial in the development of functional polymers and ion exchange resins. The incorporation of sulphonic acid groups into a polymer backbone imparts ion-exchange properties, making them suitable for water treatment and purification. sigmaaldrich.comsigmaaldrich.com Strongly acidic cation-exchange resins often feature sulphonic acid groups. sigmaaldrich.com

While there is no specific mention of This compound in the synthesis of polymers or ion exchange resins in the reviewed literature, its structure suggests it could be a valuable monomer. A polymer incorporating this moiety would be expected to have high thermal stability and strong acidic sites. Research into the polymerization of vinyl derivatives of this compound could lead to the development of novel high-performance materials.

For example, a study on photoresponsive molecularly imprinted polymers utilized a derivative of benzenesulfonic acid to create materials for the selective adsorption of specific molecules. nist.gov This highlights the potential for functionalized benzenesulfonic acids in creating advanced materials. Furthermore, modified strongly acidic ion exchange resins of the sulfonic acid type are used as improved catalysts in condensation reactions. google.com

Development of Novel Reagents

The development of novel reagents is a continuous pursuit in chemistry to enable new transformations and improve existing methodologies. The unique electronic properties of This compound make it an interesting candidate for the design of new reagents.

For instance, the synthesis of methylsulphonyl benzene (B151609) compounds has been explored, indicating an interest in this class of compounds for further chemical transformations. google.com The corresponding sulphonyl chloride or other derivatives of this compound could potentially be used as novel activating or protecting groups in organic synthesis, analogous to the widely used tosyl group derived from p-toluenesulfonic acid. atamanchemicals.com

Further investigation into the reactivity of This compound and its derivatives is warranted to explore their potential in developing new and useful reagents for organic synthesis and other chemical applications.

Conclusion and Future Perspectives in the Research of 4 Methylsulphonylbenzenesulphonic Acid

Summary of Key Research Findings

4-Methylsulphonylbenzenesulphonic acid is an organosulfur compound that has garnered attention for its role as a chemical intermediate. Research has primarily focused on its synthesis and its utility in the preparation of other compounds.

A significant finding in the synthesis of this compound is a method involving the sulfonation of diphenyl sulfone. This process is noted for its use of readily available starting materials and relatively mild reaction conditions, which results in a high yield and purity of the final product, making it suitable for industrial-scale production.

The solubility of this compound has been systematically studied. Its solubility in water and various concentrations of sulfuric acid solutions has been measured across a temperature range of 293.15 to 363.15 K. The data reveals that solubility increases with a rise in temperature. Conversely, an increase in the concentration of sulfuric acid leads to a decrease in the solubility of this compound. This behavior has been successfully modeled using the modified Apelblat equation and the λh equation.

The compound serves as a precursor in the synthesis of other valuable chemicals. For instance, it is a key starting material for producing 2-amino-4-methylsulfonylbenzenesulfonic acid, another compound whose solubility has also been investigated.

Identification of Knowledge Gaps

Despite the foundational research on its synthesis and solubility, several knowledge gaps remain in the scientific understanding of this compound.

Limited Reaction Chemistry: While its use as an intermediate is established, the full scope of its reactivity is not well-documented in publicly available literature. Detailed studies on its participation in various classes of organic reactions are lacking.

Catalytic Potential: The catalytic activity of this compound itself has not been extensively explored. While related compounds like methanesulfonic acid are known to be effective catalysts in organic synthesis, the potential of the title compound in this regard is an area that requires investigation.